3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Overview
Description
3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a pyrazolyl group and a piperazinyl group that is further substituted with a methylbenzenesulfonyl group
Future Directions
The future research directions for this compound could involve further exploration of its potential pharmacological effects, particularly its antileishmanial and antimalarial activities . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin . These receptors play crucial roles in numerous physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, thereby inhibiting the physiological responses mediated by these neurotransmitters.
Biochemical Pathways
By acting on dopamine and serotonin receptors, similar compounds can influence several biochemical pathways related to neurotransmission, mood regulation, and motor control .
Pharmacokinetics
Compounds evaluated for “drugability” according to lipinski’s rule of five (ro5) often have favorable pharmacokinetic properties . This rule predicts good absorption and permeation based on molecular properties such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.
Result of Action
By acting as an antagonist at dopamine and serotonin receptors, similar compounds can modulate neurotransmission and influence various physiological processes such as mood regulation and motor control .
Biochemical Analysis
Biochemical Properties
3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system By inhibiting AchE, this compound can affect neurotransmission and potentially alter nerve function
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, affecting cell signaling pathways and neurotransmission This can result in changes in gene expression and cellular metabolism, potentially influencing cell function and behavior In other cell types, the compound may interact with different signaling pathways and proteins, leading to varied cellular responses
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways. The precise molecular mechanisms of these interactions remain an area of active research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in different experimental conditions can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory activity on acetylcholinesterase over extended periods, although its stability may vary depending on the experimental setup
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, the compound may cause toxic or adverse effects, including disruptions in normal nerve function and behavior. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly with increasing dosage. Detailed studies in animal models are necessary to determine the optimal dosage range and potential toxicities.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic activity, as it inhibits the enzyme’s function Additionally, the compound may affect metabolic flux and metabolite levels by interacting with other enzymes and proteins involved in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit acetylcholinesterase suggests it can cross cell membranes and reach intracellular targets . Its distribution within tissues may vary depending on factors such as tissue type and experimental conditions. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound’s inhibition of acetylcholinesterase indicates it can localize to regions where the enzyme is active, such as synaptic clefts in neuronal cells Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The final step involves the sulfonylation of the piperazine ring with 3-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
3-ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)benzamide: A selective inhibitor of HSP90α.
Uniqueness
3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine core with pyrazolyl and piperazinyl groups makes it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-4-2-5-16(14-15)27(25,26)23-12-10-22(11-13-23)17-6-7-18(21-20-17)24-9-3-8-19-24/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPMOWPSZODVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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